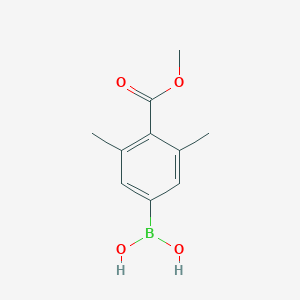

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID

Descripción general

Descripción

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions

Aplicaciones Científicas De Investigación

Role in Organic Synthesis

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid is primarily utilized as a building block in organic synthesis, especially in Suzuki coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, making this compound valuable for synthesizing complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh)Cl, NaHCO, THF/HO | 64 | |

| Microwave-Assisted Synthesis | Pd(PPh)Cl, Acetonitrile | 44 | |

| Green Chemistry Approach | Cu(ophen), HO-EtOH | 70 |

Medicinal Chemistry Applications

The compound has been explored for its potential pharmaceutical applications. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce compounds with anticancer properties. For example, a study reported the synthesis of a series of compounds based on this boronic acid, which exhibited significant cytotoxic activity against various cancer cell lines.

Environmental Applications

Due to its boronic acid functionality, this compound has been investigated for its potential use in environmental chemistry, particularly in the detection and removal of phenolic compounds from wastewater.

Table 2: Environmental Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Phenolic Compound Removal | Adsorption using boronic acid derivatives | High efficiency in removing phenolic pollutants from water sources |

Material Science

In material science, boronic acids like this compound are utilized in the development of polymers and materials with specific properties such as enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

4-Methoxyphenylboronic Acid: Similar to 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

This compound is unique due to the presence of both methoxycarbonyl and dimethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules .

Actividad Biológica

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid (CAS No. 876189-19-4) is a boronic acid derivative characterized by its methoxycarbonyl and dimethyl substitutions on the phenyl ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role in chemical reactions, such as the Suzuki-Miyaura coupling, and its potential therapeutic applications, including cancer treatment.

- Molecular Formula : C10H13BO4

- Molecular Weight : 208.02 g/mol

- IUPAC Name : (4-(methoxycarbonyl)-3,5-dimethylphenyl)boronic acid

- Purity : Typically around 95% for research usage.

This compound primarily acts as a reagent in organic synthesis. Its mechanism of action involves:

- Transmetalation : This process occurs during the Suzuki-Miyaura cross-coupling reaction, where the boron atom facilitates the transfer of an aryl group to a transition metal catalyst (usually palladium).

- Formation of Carbon-Carbon Bonds : The compound's reactivity allows it to form stable carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that boronic acids, including this compound, have potential applications in drug development:

- Boron Neutron Capture Therapy (BNCT) : This compound is being explored for its ability to selectively target tumor cells when combined with neutron irradiation, leading to localized cell destruction.

Cellular Effects

The biological effects of this compound on cellular processes are primarily observed through its involvement in organic synthesis reactions that modify cellular metabolites and signaling molecules.

Case Studies and Experimental Data

- Synthesis and Characterization : Studies have demonstrated the efficient synthesis of this compound via palladium-catalyzed borylation of aryl halides, highlighting its utility as a building block in organic chemistry.

- Pharmacokinetics : The stability and reactivity of this compound suggest favorable pharmacokinetic properties for potential therapeutic applications.

- In Vitro Studies : Experimental assays have shown that compounds like this compound can influence cell signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H13BO4 | Contains both methoxycarbonyl and dimethyl groups |

| Phenylboronic Acid | C6H7BO2 | Simpler structure with only one phenyl group |

| 4-Methoxyphenylboronic Acid | C8H9BO3 | Lacks dimethyl substitution |

Safety and Handling

This compound is classified as hazardous under OSHA standards. Proper safety measures should be taken when handling it, including using gloves and eye protection.

Propiedades

IUPAC Name |

(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRQLKHCAJPJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478956 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-19-4 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.